molecular formula C12H18N2O B019375 HET0016 CAS No. 339068-25-6

HET0016

Numéro de catalogue: B019375
Numéro CAS: 339068-25-6
Poids moléculaire: 206.28 g/mol
Clé InChI: LYNOGBKNFIHKLE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : HET0016 est synthétisé par une série de réactions chimiques impliquant la formation de dérivés de la formamidine. La synthèse implique généralement la réaction de la 4-butyl-2-méthylphénylamine avec la formamide dans des conditions contrôlées pour obtenir le produit souhaité .

Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques pour this compound ne soient pas largement documentées, le composé est généralement produit dans les laboratoires de recherche pour des études scientifiques. La synthèse implique des techniques de chimie organique standard, y compris des étapes de purification telles que la recristallisation et la chromatographie pour garantir une pureté élevée .

Analyse Des Réactions Chimiques

Types de réactions : HET0016 subit principalement des réactions d’inhibition où il inhibe sélectivement les enzymes du cytochrome P450 responsables de la synthèse de l’acide 20-hydroxyéicosatétraénoïque. Cette inhibition est non compétitive et irréversible .

Réactifs et conditions courants : Les réactions d’inhibition impliquant this compound se produisent généralement en présence d’enzymes du cytochrome P450, telles que CYP4A1, CYP4A2 et CYP4A3. Les réactions sont menées dans des conditions physiologiques, souvent in vitro ou in vivo, pour étudier les effets du composé sur l’activité enzymatique .

Principaux produits formés : Le principal résultat des réactions impliquant this compound est l’inhibition de la synthèse de l’acide 20-hydroxyéicosatétraénoïque. Cela conduit à une diminution des niveaux de ce métabolite, ce qui affecte à son tour divers processus biologiques tels que l’angiogenèse et la croissance tumorale .

4. Applications de la recherche scientifique

This compound a une large gamme d’applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l’industrie :

Applications De Recherche Scientifique

Inhibition of Tumor Growth

Research has demonstrated that HET0016 effectively inhibits tumor growth in various cancer models. A study published in Nature highlighted its application in glioblastoma (GBM), a highly aggressive brain tumor. The intravenous formulation of this compound significantly reduced tumor proliferation and neovascularization in animal models. Specifically, treatment with HPßCD-HET0016 led to a 7-fold increase in plasma levels and a 3.6-fold increase in tumor levels compared to intraperitoneal administration. This resulted in prolonged survival rates in patient-derived xenograft models when combined with other therapies like temozolomide (TMZ) .

Case Study: Glioblastoma

  • Study Design : Rats were implanted with U251 glioma cells and treated with this compound.
  • Findings : The treatment resulted in significant reductions in tumor volume and expression markers associated with cell proliferation (Ki-67) and angiogenesis (laminin, αSMA) .

Regulation of Vascular Tone

This compound has been studied for its effects on vascular function, particularly concerning hypertension. By inhibiting 20-HETE synthesis, it can improve endothelial function and reduce vascular resistance. This application is particularly relevant for conditions such as chronic kidney disease and hypertension.

Case Study: Hypertension Management

  • Study Design : Administration of this compound to hypertensive rats.
  • Findings : The compound demonstrated significant reductions in blood pressure and improved vascular reactivity by modulating nitric oxide pathways .

Neuroprotective Effects

This compound has shown promise in protecting against neuroinflammation and oxidative stress-related damage, particularly in conditions like stroke. It mitigates lesion volume and enhances cerebral blood flow following ischemic events.

Case Study: Stroke Model

  • Study Design : Application of this compound post-stroke in animal models.
  • Findings : The inhibitor reduced lesion volumes significantly and improved recovery outcomes by decreasing inflammation mediated by 20-HETE .

Summary Table of Applications

Application AreaMechanism of ActionKey Findings
Cancer TreatmentInhibits angiogenesis and cell proliferationSignificant tumor growth inhibition in GBM models
Cardiovascular HealthRegulates vascular toneReduces blood pressure in hypertensive models
Neurological DisordersNeuroprotective via anti-inflammatory effectsDecreased lesion volumes post-stroke

Mécanisme D'action

HET0016 exerce ses effets en inhibant sélectivement les enzymes du cytochrome P450 responsables de la synthèse de l’acide 20-hydroxyéicosatétraénoïque. Cette inhibition perturbe la production de ce métabolite, qui est connu pour agir comme un second messager dans l’angiogenèse et d’autres processus biologiques. En réduisant les niveaux d’acide 20-hydroxyéicosatétraénoïque, this compound inhibe efficacement l’angiogenèse et la croissance tumorale .

Activité Biologique

HET0016, chemically known as N-Hydroxy-N′-(4-butyl-2-methylphenyl) formamidine, is a selective inhibitor of the enzyme responsible for synthesizing 20-hydroxyeicosatetraenoic acid (20-HETE). This compound has garnered attention in pharmacological research due to its significant biological activity and potential therapeutic applications, particularly in cardiovascular and neurological disorders.

This compound primarily inhibits the cytochrome P450 (CYP) enzymes, specifically CYP4A and CYP4F, which catalyze the conversion of arachidonic acid (AA) into 20-HETE. The inhibition of 20-HETE synthesis is crucial as this eicosanoid plays a role in various physiological processes, including vascular tone regulation and renal function. This compound has shown selectivity in inhibiting 20-HETE production while having minimal effects on other CYP enzymes involved in drug metabolism, making it a valuable tool for studying the biological roles of 20-HETE without confounding effects from other pathways.

Inhibition Potency

The inhibitory potency of this compound has been quantified through various studies:

  • IC50 Values :
    • For inhibition of 20-HETE formation in rat renal microsomes: 35.2 nM
    • For inhibition of EET formation: 2800 nM
    • For human CYP2C9, CYP2D6, and CYP3A4 activities: 3.3 μM , 83.9 μM , and 71.0 μM , respectively .

These values indicate that this compound is a potent inhibitor of 20-HETE synthesis, with much higher concentrations required to affect other CYP activities.

Cardiovascular Implications

Research has indicated that this compound can modulate vascular functions by inhibiting 20-HETE, which is known to contribute to vasoconstriction and hypertension. In models of hypertension, administration of this compound has been associated with improved renal function and reduced blood pressure .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of this compound in traumatic brain injury (TBI) models. The compound has been shown to reduce neuroinflammatory responses by inhibiting microglial activation, leading to better histological and functional outcomes post-injury .

Case Studies

  • Traumatic Brain Injury : In a study involving rats subjected to TBI, treatment with this compound resulted in decreased lesion volumes and improved cerebral blood flow compared to control groups. This suggests that the inhibition of 20-HETE may mitigate secondary injury mechanisms following TBI .
  • Hypertension Models : In spontaneously hypertensive rats (SHR), this compound administration led to significant reductions in both systolic and diastolic blood pressure. The improvement in renal function was attributed to decreased vascular resistance mediated by reduced levels of 20-HETE .

Research Findings Summary Table

Study FocusFindingsReference
Inhibition PotencyIC50 for 20-HETE formation: 35.2 nM; EET formation: 2800 nM
Cardiovascular EffectsReduced blood pressure and improved renal function in SHR
Neuroprotective EffectsDecreased lesion volume and improved outcomes post-TBI
SelectivityMinimal impact on CYP2C9, CYP2D6, CYP3A4 at therapeutic concentrations

Q & A

Basic Research Questions

Q. What is the primary mechanism by which HET0016 reduces vascular oxidative stress in hypertensive models?

this compound inhibits 20-hydroxyeicosatetraenoic acid (20-HETE) synthesis via selective, non-competitive inhibition of cytochrome P450 (CYP) 4A/F isoforms. In spontaneously hypertensive rats (SHRs), this compound attenuates oxidative/nitrosative stress markers such as 5-nitrotyrosine (peroxynitrite), 4-hydroxynonenal (lipid peroxidation), and protein carbonyl derivatives . This suppression correlates with reduced NF-κB activation in vascular tissues, likely through 20-HETE-dependent modulation of TP receptor signaling .

Q. Which experimental models are most effective for studying this compound’s anti-metastatic effects in breast cancer?

Immune-competent mouse models with orthotopic tumor implantation (e.g., mammary fat pad) are widely used. This compound (10 mg/kg/day, intravenous) reduces tumor volume, lung metastasis, and expression of pro-angiogenic factors (VEGF, bFGF) and metalloproteinases (MMP-9) by targeting the PI3K/AKT pathway . These models also reveal this compound’s modulation of tumor microenvironments, including suppression of granulocytic myeloid-derived suppressor cells (MDSCs) and inflammatory cytokines .

Q. How does this compound preserve blood-brain barrier (BBB) integrity after cerebral ischemia-reperfusion (I/R) injury?

In rat middle cerebral artery occlusion (MCAO) models, this compound (10 mg/kg) prevents BBB dysfunction by upregulating tight junction proteins (Claudin-5, ZO-1) and suppressing MMP-9 activity. This effect is linked to inhibition of oxidative stress and JNK pathway activation, as validated via Western blot and ultrastructural analysis .

Advanced Research Questions

Q. What methodological strategies optimize this compound’s solubility and pharmacokinetics for neurological studies?

Formulating this compound with hydroxypropyl-β-cyclodextrin (HPβCD) increases aqueous solubility by >100-fold, enabling intravenous administration. Pharmacokinetic studies using HPLC-MS/MS with selective reaction monitoring (SRM) show rapid brain disposition (peak plasma concentration within 5 minutes) and dose-dependent 20-HETE suppression in cortical tissue . Key parameters include SRM transitions (m/z 207 → 130 for this compound) and collision energy optimization (31 eV) .

Q. How do contradictory findings on this compound’s vascular effects inform experimental design?

While this compound reduces NF-κB activation in SHR carotid arteries , its vasodilatory effects in murine aortic rings involve multi-channel mechanisms (e.g., endothelial-independent pathways and L-type Ca²⁺ channel modulation at high concentrations) . Researchers must differentiate tissue-specific responses by standardizing endothelial status, pre-contraction agents (e.g., phenylephrine vs. KCl), and inhibitor co-treatments (e.g., L-NAME for nitric oxide synthase) .

Q. What analytical approaches resolve discrepancies in 20-HETE quantification across studies?

Simultaneous extraction and quantification of this compound and 20-HETE via solid-phase extraction (SPE) coupled with HPLC-MS/MS ensures precision (CV <10%). Calibration curves (50–2000 pg range) and internal standards (e.g., deuterated 20-HETE-d6) mitigate matrix effects in brain tissue . For in vitro studies, dual-luciferase reporter assays validate 20-HETE’s role in NF-κB activation, with TP receptor blockers (SQ 29548) confirming pathway specificity .

Q. Methodological Considerations

  • Statistical Rigor : Use non-compartmental pharmacokinetic analysis (WinNonlin) for this compound and ANOVA with post hoc tests (e.g., Dunnett’s) for multi-group comparisons. Report SEM and significance thresholds (e.g., *p < 0.05) .
  • Dose Optimization : In vivo efficacy requires balancing 20-HETE inhibition (IC₅₀ ~12–20 nM for CYP4A isoforms) with off-target effects. Dose-response studies in SHRs suggest 10 mg/kg/day as optimal for vascular endpoints .
  • Data Reproducibility : Include negative controls (e.g., HPβCD vehicle) and validate findings across ≥2 models (e.g., SHRs for hypertension, MCAO for stroke) .

Propriétés

IUPAC Name

N'-(4-butyl-2-methylphenyl)-N-hydroxymethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-3-4-5-11-6-7-12(10(2)8-11)13-9-14-15/h6-9,15H,3-5H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYNOGBKNFIHKLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=C(C=C1)N=CNO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20369449
Record name N-hydroxy-N'-(4-butyl-2-methylphenyl)formamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339068-25-6
Record name N-Hydroxy-N'-(4-butyl-2-methylphenyl)formamidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0339068256
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-hydroxy-N'-(4-butyl-2-methylphenyl)formamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 4
HET0016
Reactant of Route 5
HET0016
Reactant of Route 6
Reactant of Route 6
HET0016

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.